molecular formula C4H3Cl2NO2S2 B13198498 4-(Chloromethyl)-1,3-thiazole-5-sulfonyl chloride

4-(Chloromethyl)-1,3-thiazole-5-sulfonyl chloride

Cat. No.: B13198498
M. Wt: 232.1 g/mol
InChI Key: WTBRPUFEWMVKDK-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1,3-thiazole-5-sulfonyl chloride is an organosulfur compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The chloromethyl and sulfonyl chloride groups attached to the thiazole ring make it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-1,3-thiazole-5-sulfonyl chloride typically involves the chloromethylation of 1,3-thiazole-5-sulfonyl chloride. This reaction is carried out under acidic conditions using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction proceeds via the formation of an intermediate chloromethyl ether, which then reacts with the thiazole ring to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chloromethylation process. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-1,3-thiazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used under mild conditions to achieve substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid are used to oxidize the thiazole ring.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are employed to reduce the sulfonyl chloride group.

Major Products Formed

    Substitution Products: Derivatives with various functional groups attached to the thiazole ring.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Sulfonamides.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-1,3-thiazole-5-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the chloromethyl and sulfonyl chloride groups. These groups can react with nucleophiles in biological systems, leading to the modification of biomolecules such as proteins and nucleic acids . The thiazole ring can also interact with specific molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Chloromethyl)-1,3-thiazole-5-sulfonyl chloride is unique due to the combination of the thiazole ring and the sulfonyl chloride group, which imparts distinct reactivity and versatility in organic synthesis. This combination allows for a wide range of chemical modifications and applications that are not possible with simpler chloromethyl compounds .

Properties

Molecular Formula

C4H3Cl2NO2S2

Molecular Weight

232.1 g/mol

IUPAC Name

4-(chloromethyl)-1,3-thiazole-5-sulfonyl chloride

InChI

InChI=1S/C4H3Cl2NO2S2/c5-1-3-4(10-2-7-3)11(6,8)9/h2H,1H2

InChI Key

WTBRPUFEWMVKDK-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(S1)S(=O)(=O)Cl)CCl

Origin of Product

United States

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